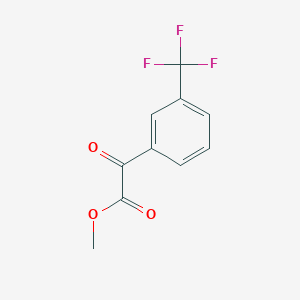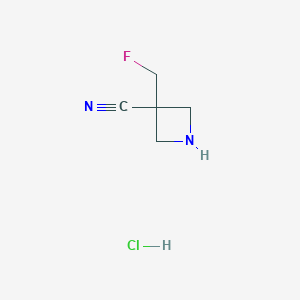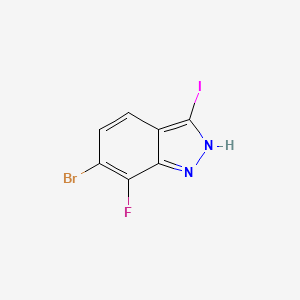
Methyl 3-(trifluoromethyl)benzoylformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(trifluoromethyl)benzoylformate, also known as TFMB, is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is a colorless to yellow liquid with a boiling point of approximately 120°C. It has a molecular weight of 180.12 g/mol and a melting point of -54°C. TFMB can be synthesized by various methods, including a reaction of trifluoromethylbenzoyl chloride and methanol, or by the reaction of trifluoromethylbenzene and formic acid.
科学的研究の応用
Methyl 3-(trifluoromethyl)benzoylformate is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is used as an intermediate in the synthesis of drugs such as ibuprofen, naproxen, and celecoxib. It is also used as an intermediate in the synthesis of agrochemicals such as glyphosate and glufosinate. In addition, Methyl 3-(trifluoromethyl)benzoylformate is used in the synthesis of other fine chemicals, such as dyes and fragrances.
作用機序
The mechanism of action of Methyl 3-(trifluoromethyl)benzoylformate is not completely understood. It is believed that the reaction of trifluoromethylbenzoyl chloride and methanol proceeds via an electrophilic substitution reaction, while the reaction of trifluoromethylbenzene and formic acid proceeds via a nucleophilic substitution reaction.
Biochemical and Physiological Effects
Methyl 3-(trifluoromethyl)benzoylformate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to skin and eyes. It is also not expected to be a mutagen, teratogen, or carcinogen.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-(trifluoromethyl)benzoylformate in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. One of the main limitations of using Methyl 3-(trifluoromethyl)benzoylformate in laboratory experiments is its relatively low purity, which can lead to inaccurate results.
将来の方向性
Future research on Methyl 3-(trifluoromethyl)benzoylformate could focus on increasing the purity of the product, as well as developing new methods of synthesis. Additionally, further research could be done on the biochemical and physiological effects of Methyl 3-(trifluoromethyl)benzoylformate, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, research could be done to explore the potential use of Methyl 3-(trifluoromethyl)benzoylformate as a green solvent for organic reactions.
合成法
The most common method of synthesizing Methyl 3-(trifluoromethyl)benzoylformate is the reaction of trifluoromethylbenzoyl chloride and methanol. The reaction proceeds in the presence of a catalytic amount of pyridine, and yields a product with a purity of 95-98%. The reaction can be carried out at temperatures ranging from 0-50°C, and is usually completed in a few hours. The reaction of trifluoromethylbenzene and formic acid is another method of producing Methyl 3-(trifluoromethyl)benzoylformate. This reaction is usually conducted at temperatures ranging from 0-50°C, and is usually completed in 1-2 hours. The yield of this reaction is typically around 70%.
特性
IUPAC Name |
methyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLMYOQNOTVJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo[3-(trifluoromethyl)phenyl]acetic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)


![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)
![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)
